molecular formula C15H19N3O4S B15031491 2-[(5-butyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide

2-[(5-butyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B15031491
M. Wt: 337.4 g/mol
InChI Key: QOLPKMYFVBPWHG-UHFFFAOYSA-N
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Description

2-[(5-BUTYL-4-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a pyrimidine ring, a furan ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-BUTYL-4-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the thioether linkage and the furan ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-BUTYL-4-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The furan and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the furan or pyrimidine rings.

Scientific Research Applications

2-[(5-BUTYL-4-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-[(5-BUTYL-4-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-BUTYL-4-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
  • 2-[(5-BUTYL-4-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE

Uniqueness

What sets 2-[(5-BUTYL-4-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the furan and pyrimidine rings, along with the thioether linkage, makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H19N3O4S

Molecular Weight

337.4 g/mol

IUPAC Name

2-[(5-butyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C15H19N3O4S/c1-2-3-6-11-13(20)17-15(18-14(11)21)23-9-12(19)16-8-10-5-4-7-22-10/h4-5,7H,2-3,6,8-9H2,1H3,(H,16,19)(H2,17,18,20,21)

InChI Key

QOLPKMYFVBPWHG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C(NC1=O)SCC(=O)NCC2=CC=CO2)O

Origin of Product

United States

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